molecular formula C13H9ClN2O B2828826 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 339109-70-5

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2828826
CAS No.: 339109-70-5
M. Wt: 244.68
InChI Key: IWXSTGCZEMQTGC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired pyridine derivative. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
  • Indole derivatives

Uniqueness

Compared to similar compounds, 6-(4-Chlorophenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a chlorophenyl group. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

6-(4-chlorophenyl)-1-methyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-16-12(7-4-10(8-15)13(16)17)9-2-5-11(14)6-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXSTGCZEMQTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C(C1=O)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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